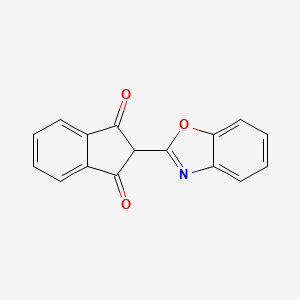![molecular formula C12H11F3O4 B14190863 2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- CAS No. 851547-53-0](/img/structure/B14190863.png)
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- is a synthetic organic compound characterized by the presence of an acetyloxy group and a trifluoromethoxyphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- typically involves the acylation of 3-[4-(trifluoromethoxy)phenyl]-2-propanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of target proteins. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-[4-(trifluoromethoxy)phenyl]-: Lacks the acetyloxy group, resulting in different chemical reactivity and biological activity.
1-Propanone, 1-[2-ethyl-4-(trifluoromethoxy)phenyl]-: Contains an ethyl group instead of an acetyloxy group, leading to variations in its chemical and physical properties.
Uniqueness
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- is unique due to the presence of both the acetyloxy and trifluoromethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
851547-53-0 |
|---|---|
Molecular Formula |
C12H11F3O4 |
Molecular Weight |
276.21 g/mol |
IUPAC Name |
[2-oxo-3-[4-(trifluoromethoxy)phenyl]propyl] acetate |
InChI |
InChI=1S/C12H11F3O4/c1-8(16)18-7-10(17)6-9-2-4-11(5-3-9)19-12(13,14)15/h2-5H,6-7H2,1H3 |
InChI Key |
OVSDSHKIDXWMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)CC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


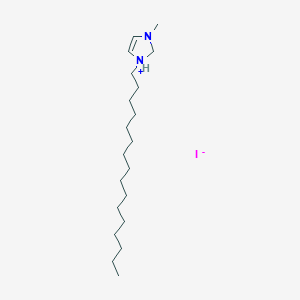
![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)
![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)

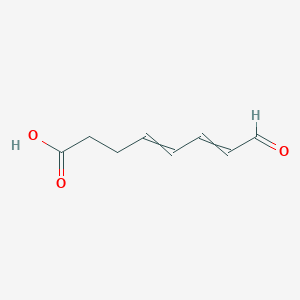

![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)
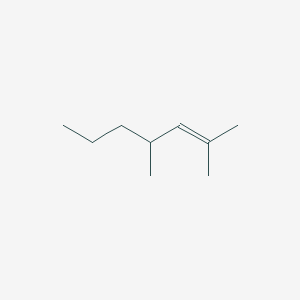
![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-](/img/structure/B14190846.png)
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)
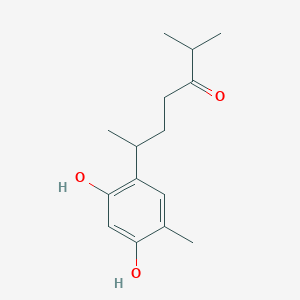
![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)
